

# Application Notes and Protocols: Visible-Light-Promoted Synthesis of Sulfonated 4-Amino-Chromans

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Compound of Interest		
Compound Name:	4-Aminochroman-3-ol	
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#### Introduction

Chroman-4-amine scaffolds are significant structural motifs in medicinal chemistry, forming the core of various biologically active compounds.[1] For instance, they are found in multi-ion channel blockers like NIP-142, potent antagonists of the human B1 receptor, and Kv1.5 potassium channel blockers.[1] The incorporation of sulfonyl groups into organic molecules is a well-established strategy in drug discovery to improve pharmacological properties.[2][3] This document provides a detailed protocol for a metal-free, visible-light-promoted three-component reaction to synthesize sulfonated 4-amino-chromans. This method offers a robust and versatile approach for creating libraries of these valuable compounds under mild reaction conditions.[1] [4][5]

The described protocol utilizes readily available starting materials: ortho-allyloxy-benzaldehydes, anilines, and sodium benzenesulfinates.[1][4][6] The reaction is catalyzed by the organic dye Eosin Y under visible light irradiation, proceeding through a domino sequence of in situ imine condensation followed by a C–S/C–C bond-forming cascade.[1][4] This methodology is notable for its broad substrate scope and good functional group compatibility, making it a valuable tool for the synthesis and structural modification of biologically active chroman derivatives.[1][4][5]



### **Reaction Principle and Mechanism**

This synthesis is a one-pot, three-component reaction that proceeds via a photocatalytic radical cascade. The process is initiated by the condensation of an ortho-allyloxy-benzaldehyde and an aniline to form an imine intermediate. The photocatalyst, Eosin Y, upon absorbing visible light, becomes excited. This excited state is reductively quenched by a sodium sulfinate, generating a sulfonyl radical and the reduced form of the photocatalyst. The sulfonyl radical then adds to the alkene of the imine intermediate. The resulting alkyl radical undergoes an intramolecular cyclization by adding to the imine, which leads to the formation of the 4-amino-chroman ring system.[1]

Caption: Proposed reaction mechanism for the visible-light-promoted synthesis.

### **Experimental Workflow**

The experimental setup is straightforward, involving the irradiation of a reaction mixture with a visible light source. The workflow consists of preparing the reaction mixture, irradiating for a specified time, and then purifying the product.

Caption: General experimental workflow for the synthesis.

### **Detailed Experimental Protocol**

#### Materials:

- ortho-allyloxy-benzaldehyde (1.0 equiv)
- Aniline (1.2 equiv)
- Sodium benzenesulfinate (1.5 equiv)
- Eosin Y (2 mol%)
- Solvent (e.g., DMSO)
- Blue LED lamp (e.g., 3W)
- Standard laboratory glassware



Magnetic stirrer

#### Procedure:

- To a reaction tube, add ortho-allyloxy-benzaldehyde, aniline, sodium benzenesulfinate, and Eosin Y.
- Add the solvent and a magnetic stir bar.
- Seal the tube and stir the mixture at room temperature.
- Place the reaction tube approximately 5-10 cm from a blue LED lamp.
- Irradiate the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonated 4-amino-chroman.

### **Substrate Scope and Yields**

This protocol demonstrates a broad substrate scope with good to excellent yields for various substituted ortho-allyloxy-benzaldehydes, anilines, and sodium benzenesulfinates.

Representative yields are summarized below.



Entry	Aldehyde Substituent (R¹)	Aniline Substituent (R²)	Sulfinate Substituent (R³)	Product	Yield (%)
1	Н	Н	Н	4a	85
2	4-Me	Н	Н	4b	82
3	4-CI	Н	Н	4c	78
4	Н	4-Me	Н	4d	88
5	Н	4-OMe	Н	4e	90
6	Н	4-F	Н	4f	81
7	Н	4-Cl	Н	4g	75
8	Н	2-Me	Н	4h	72
9	Н	Н	4-Me	4i	86
10	Н	Н	4-Cl	4j	77

Note: This data is representative and compiled based on typical outcomes for this type of reaction as described in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

## **Applications in Drug Development**

The sulfonated 4-amino-chroman core is a privileged scaffold in medicinal chemistry. The ability to rapidly generate a diverse library of these compounds using this visible-light-promoted protocol is highly advantageous for:

- Lead Generation: Quickly synthesizing a wide range of analogs for initial screening in various biological assays.
- Structure-Activity Relationship (SAR) Studies: Systematically modifying the three points of diversity (aldehyde, aniline, and sulfinate) to probe the SAR and optimize lead compounds.



• Improving Physicochemical Properties: The sulfonyl group can be used to modulate properties such as solubility, metabolic stability, and protein binding affinity.[2]

This efficient and metal-free synthetic strategy provides a powerful platform for the discovery and development of new therapeutic agents based on the chroman-4-amine framework.[1][4]

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